molecular formula C14H19NO3 B11804319 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde

2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde

Cat. No.: B11804319
M. Wt: 249.30 g/mol
InChI Key: ZYDOIGJQLJKBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2,6-dimethoxyphenyl group and a formyl group at the nitrogen atom. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde typically involves the reaction of 2,6-dimethoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the piperidine ring . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethoxyphenyl)piperidine-1-carboxylic acid
  • 2-(2,6-Dimethoxyphenyl)piperidine-1-methanol
  • 2-(2,6-Dimethoxyphenyl)piperidine-1-amine

Uniqueness

2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its formyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)piperidine-1-carbaldehyde

InChI

InChI=1S/C14H19NO3/c1-17-12-7-5-8-13(18-2)14(12)11-6-3-4-9-15(11)10-16/h5,7-8,10-11H,3-4,6,9H2,1-2H3

InChI Key

ZYDOIGJQLJKBJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2CCCCN2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.